1-[(3-nitrophenyl)methyl]azocane
Description
1-[(3-Nitrophenyl)methyl]azocane is an azocane derivative featuring an eight-membered saturated ring with one nitrogen atom, substituted at the nitrogen by a 3-nitrophenylmethyl group.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-7-13(11-14)12-15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQXKUASAYMXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]azocane typically involves the reaction of 3-nitrobenzyl chloride with azocane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]azocane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the azocane ring.
Reduction: Amino derivatives of the azocane ring.
Substitution: Various substituted azocane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]azocane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]azocane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azocane ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Compounds:
1-[(3-Nitrophenyl)methyl]azocane Substituent: 3-nitro group (meta position) on phenyl.
- Substituent: 4-chloro group (para position) on phenyl.
- Electronic effects: Chlorine is moderately electron-withdrawing via inductive effects but may donate electrons through resonance in certain contexts.
1-(2-Amino-6-nitrophenyl)ethanone Substituents: 2-amino and 6-nitro groups on phenyl. Electronic effects: Competing electron-donating (amino) and withdrawing (nitro) groups create a polarized aromatic system.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : The nitro group in this compound likely reduces water solubility compared to its chloro analog, as nitro groups enhance hydrophobicity .
- Stability : Nitroaromatic compounds are generally stable under ambient conditions but may decompose under strong acidic/basic environments or UV exposure.
Research Findings and Gaps
- Structural-Activity Relationships (SAR) : Para-substituted analogs (e.g., 4-chloro ) may exhibit different steric and electronic profiles compared to meta-nitro derivatives, affecting target binding.
- Unanswered Questions: No direct data exist on the target compound’s reactivity, biological activity, or metabolic pathways. Comparative studies with chloro/nitro analogs are needed to validate hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
